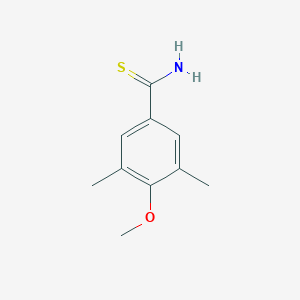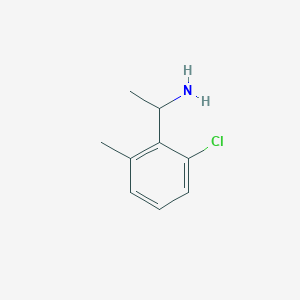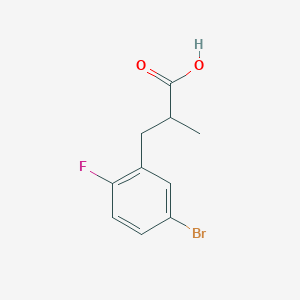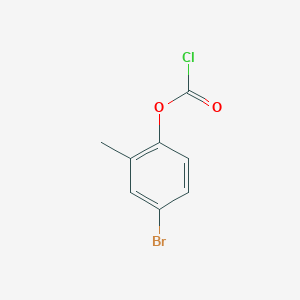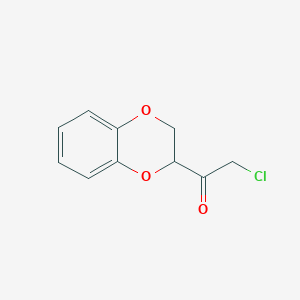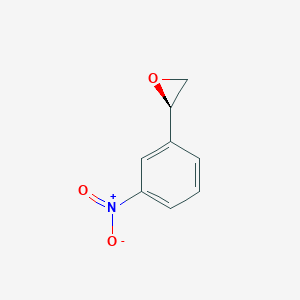
(2S)-2-(3-nitrophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-nitrophenyl)oxirane typically involves the epoxidation of (2S)-2-(3-nitrophenyl)ethene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-nitrophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Aminophenyl oxirane: Formed from the reduction of the nitro group.
Substituted oxiranes: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(4-nitrophenyl)oxirane: Similar structure but with the nitro group at the para position.
(2S)-2-(2-nitrophenyl)oxirane: Similar structure but with the nitro group at the ortho position.
(2S)-2-(3-chlorophenyl)oxirane: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(2S)-2-(3-nitrophenyl)oxirane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(2S)-2-(3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI-Schlüssel |
VVZFDVJTIOLMKC-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


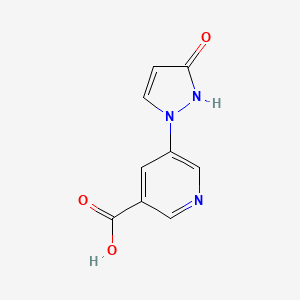
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



